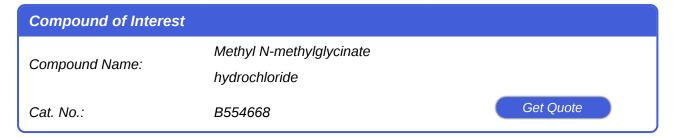




Spectral Analysis of Methyl Nmethylaminoacetate Hydrochloride: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for Methyl N-methylaminoacetate hydrochloride (CAS No. 13515-93-0), a compound also commonly known as Sarcosine methyl ester hydrochloride. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in research and development.

Spectral Data Summary

The following tables summarize the key quantitative data obtained from the spectral analysis of Methyl N-methylaminoacetate hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)



Chemical Shift (δ) ppm	Multiplicity	Assignment
2.83	Singlet	N-CH₃
3.82	Singlet	O-CH₃
3.88	Singlet	-CH ₂ -

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm	Assignment
33.4	N-CH₃
48.9	-CH ₂ -
53.3	O-CH₃
166.7	C=O (Ester Carbonyl)

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3500	Strong, Broad	N-H Stretch of the amine hydrochloride
1681	Strong	C=O Stretch of the ester

Mass Spectrometry (MS)

m/z Ratio	lon
139.58	[M+H] ⁺ (Protonated Molecule)
104.05	Base Peak

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectral data are provided below. These protocols are representative of standard analytical practices for small organic molecules.



Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of Methyl N-methylaminoacetate hydrochloride (typically 5-10 mg) is dissolved in a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterium Oxide (D₂O), to a final volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube. A small amount of a reference standard, such as Tetramethylsilane (TMS), may be added for chemical shift calibration.

Instrumentation and Data Acquisition:

- Spectrometer: A high-resolution NMR spectrometer operating at a frequency of 300 MHz or higher.
- ¹H NMR: Proton NMR spectra are acquired using a standard pulse sequence. Key
 parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a
 spectral width covering the expected chemical shift range (typically 0-12 ppm), and a
 relaxation delay of 1-5 seconds.
- ¹³C NMR: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of finely ground Methyl N-methylaminoacetate hydrochloride is mixed with about 100-200 mg of dry, infrared-grade Potassium Bromide (KBr).
- The mixture is thoroughly ground to a fine powder using an agate mortar and pestle to ensure homogeneity.
- The powdered mixture is then transferred to a pellet-pressing die.
- A hydraulic press is used to apply a pressure of 8-10 tons to the die, forming a thin, transparent KBr pellet.

Instrumentation and Data Acquisition:



- Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.
- Measurement: A background spectrum of a pure KBr pellet is first recorded. The sample
 pellet is then placed in the sample holder, and the infrared spectrum is recorded, typically in
 the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or
 absorbance.

Mass Spectrometry (MS)

Sample Preparation (Electrospray Ionization - ESI):

- A stock solution of Methyl N-methylaminoacetate hydrochloride is prepared by dissolving the compound in a suitable solvent, such as methanol or a mixture of acetonitrile and water, to a concentration of approximately 1 mg/mL.
- This stock solution is then further diluted to a final concentration in the range of 1-10 μ g/mL for analysis.

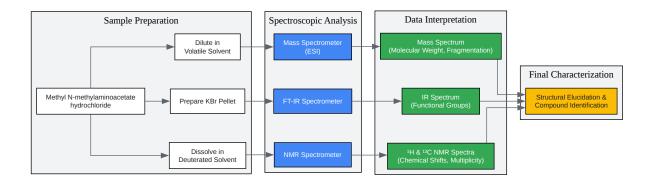
Instrumentation and Data Acquisition:

- Mass Spectrometer: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.
- Ionization: The sample solution is introduced into the ESI source, where it is nebulized and ionized to form predominantly protonated molecules ([M+H]+).
- Analysis: The ions are then guided into the mass analyzer (e.g., a quadrupole, time-of-flight, or ion trap), where they are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum displays the relative abundance of each ion.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like Methyl N-methylaminoacetate hydrochloride.





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Caption: Workflow for the spectral analysis of Methyl N-methylaminoacetate hydrochloride.

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